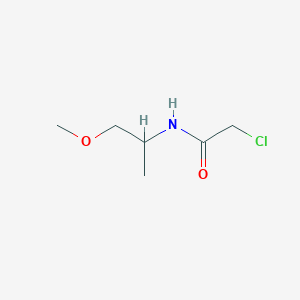
2-氯-N-(1-甲氧基丙酮-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-chloro-N-(1-methoxypropan-2-yl)acetamide” is an organochlorine compound . It is a type of aromatic amide and ether, and it is also a thiophene . It is well-defined, and its identity is not claimed confidential .
Synthesis Analysis
The synthesis of “2-chloro-N-(1-methoxypropan-2-yl)acetamide” involves several steps. The precursor chemicals include Chloroacetyl chloride (CAS#:79-04-9) and 2,6-diethyl-N- (CAS#:51218-97-4) . The synthesis process is documented in the Ciba-Geigy Patent: CH581607, 1976; Chem.Abstr., 1977, vol. 86, # 72242 .Molecular Structure Analysis
The molecular formula of “2-chloro-N-(1-methoxypropan-2-yl)acetamide” is C16H24ClNO2 . The molecular weight is 297.82000 . The molecular structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-(1-methoxypropan-2-yl)acetamide” include a molecular weight of 297.82000 . The boiling point, density, and melting point are not available in the search results . The compound has a LogP value of 3.41810, indicating its lipophilicity .科学研究应用
除草剂代谢和毒性
涉及与2-氯-N-(1-甲氧基丙烷-2-基)乙酰胺结构相关的化合物的科学研究的一个重要领域是了解氯乙酰胺除草剂的代谢和毒性。Coleman 等人的研究。(2000)深入研究了各种氯乙酰胺除草剂及其代谢物在人和小鼠肝微粒体中的比较代谢。这些除草剂,包括 acetochlor、alachlor、butachlor 和 metolachlor,用于农业作物生产。该研究重点介绍了这些化合物的代谢途径以及潜在致癌产物的形成结果 (Coleman, S., Linderman, R., Hodgson, E., & Rose, R., 2000)。
抗疟疾活性
D’hooghe 等人进行的研究。(2011)探讨了包括2-氨基-3-芳基丙烷-1-醇在内的某些化合物的合成,这些化合物与2-氯-N-(1-甲氧基丙烷-2-基)乙酰胺具有结构相似性。他们评估了它们对恶性疟原虫菌株的抗疟疾活性。这项研究有助于了解如何将类似的化合物用于开发抗疟疾药物 (D’hooghe, M., Vandekerckhove, S., Mollet, K., Vervisch, K., Dekeukeleire, S., Lehoucq, L., Lategan, C., Smith, P. J., Chibale, K., & de Kimpe, N., 2011)。
除草剂的环境归宿
Rose 等人评估了与2-氯-N-(1-甲氧基丙烷-2-基)乙酰胺结构相似的 metolachlor 的环境归宿和行为。(2018)。这项研究考察了此类化合物如何在土壤、水和空气等各种环境区室中行为和降解,以及它们对这些生态系统的潜在影响 (Rose, C., Coupe, R., Capel, P., & Webb, R. M., 2018)。
合成和抗菌特性
Debnath 和 Ganguly (2015) 研究了新型乙酰胺衍生物的合成,包括与2-氯-N-(1-甲氧基丙烷-2-基)乙酰胺结构相关的化合物。他们评估了这些化合物对它们的抗菌和抗真菌特性,揭示了它们在开发新型抗菌剂中的潜在应用 (Debnath, B., & Ganguly, S., 2015)。
安全和危害
属性
IUPAC Name |
2-chloro-N-(1-methoxypropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2/c1-5(4-10-2)8-6(9)3-7/h5H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDXSPZBMCWJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2677819.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2677823.png)
![Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B2677825.png)
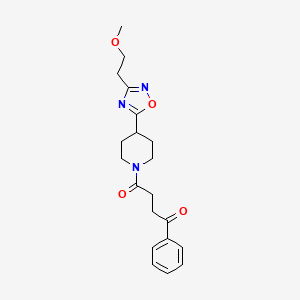
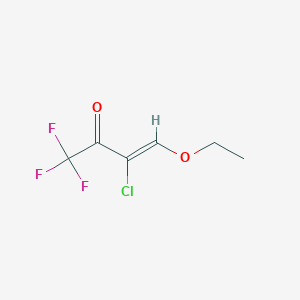
![(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2677828.png)

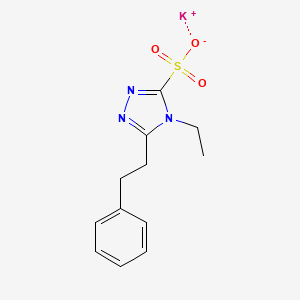
![2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2677834.png)
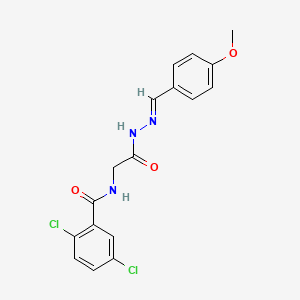

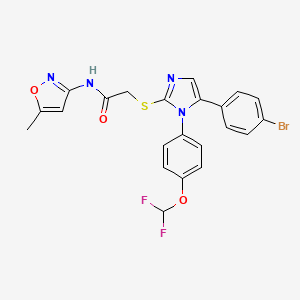
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate](/img/structure/B2677839.png)
